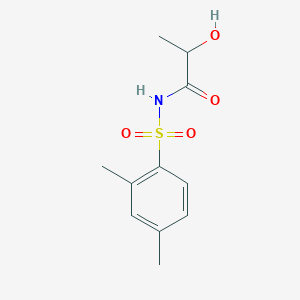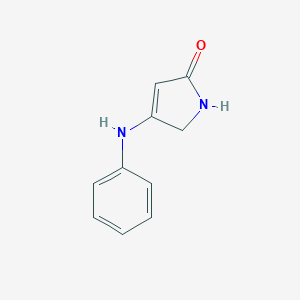
N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide, also known as DMSHP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMSHP is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 295.36 g/mol.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide has been shown to selectively inhibit COX-2, which is overexpressed in inflamed tissues and has been implicated in the pathogenesis of various diseases. N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide may also exert its anti-inflammatory effects by modulating the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide has been shown to reduce the production of prostaglandins and other inflammatory mediators in vitro and in vivo. It has also been shown to decrease the expression of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix proteins and play a role in tissue remodeling and repair. N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide has also been shown to have antioxidant properties and to protect against oxidative stress-induced damage in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide is its selectivity for COX-2 inhibition, which may reduce the risk of gastrointestinal side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2. N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide is also relatively easy to synthesize and has a high yield. However, one of the limitations of N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide is its low water solubility, which may limit its bioavailability and therapeutic efficacy. In addition, more research is needed to fully understand the mechanism of action of N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide and its potential side effects.
Orientations Futures
There are several future directions for research on N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide. One area of interest is the development of N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide derivatives with improved water solubility and bioavailability. Another area of interest is the investigation of N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide as a treatment for neurodegenerative diseases, as it has been shown to have neuroprotective effects in animal models. Additionally, further studies are needed to elucidate the mechanism of action of N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide and to identify potential side effects.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide involves the reaction of 2,4-dimethylphenylsulfonyl chloride with 2-amino-2-hydroxymethyl-propane-1,3-diol in the presence of a base. The reaction takes place in a solvent such as dichloromethane or chloroform, and the product is obtained by filtration and recrystallization. The yield of N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reactants.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide has also been investigated for its potential as a treatment for cancer and neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide has been used as a reagent in organic synthesis reactions due to its ability to selectively protect hydroxyl groups.
Propriétés
Nom du produit |
N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide |
|---|---|
Formule moléculaire |
C11H15NO4S |
Poids moléculaire |
257.31 g/mol |
Nom IUPAC |
N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide |
InChI |
InChI=1S/C11H15NO4S/c1-7-4-5-10(8(2)6-7)17(15,16)12-11(14)9(3)13/h4-6,9,13H,1-3H3,(H,12,14) |
Clé InChI |
IVVZRXRVZGNIBU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC(=O)C(C)O)C |
SMILES canonique |
CC1=CC(=C(C=C1)S(=O)(=O)NC(=O)C(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{3-[(dibutylamino)methyl]-4,5-dimethyl-2-thienyl}benzamide](/img/structure/B273632.png)
![[5-(4-Nitrophenyl)furan-2-yl]-phenylmethanone](/img/structure/B273633.png)
![4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B273635.png)

![Diethyl 2-({[2-(2,6-dimethylanilino)-1-methyl-2-oxoethyl]amino}methylene)malonate](/img/structure/B273640.png)
![3-Benzoylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B273644.png)
![N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B273645.png)
![13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione](/img/structure/B273647.png)
![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-phenoxy-2-propanol](/img/structure/B273648.png)

![N,N-dibenzyl-2-(2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethanamine](/img/structure/B273655.png)
![Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-yl)methyl]-1-phenylindole-3-carboxylate](/img/structure/B273656.png)
![1-(4-Methoxyphenyl)-2-[(diethylamino)methyl]-5-[3-cyano-4-(phenylamino)pyridin-2-yloxy]-1H-indole-3-carboxylic acid ethyl ester](/img/structure/B273658.png)